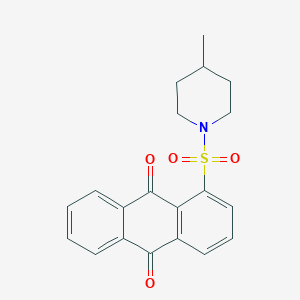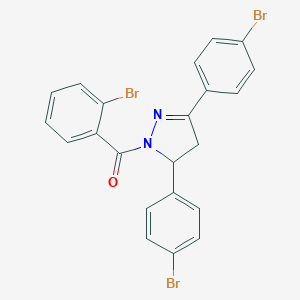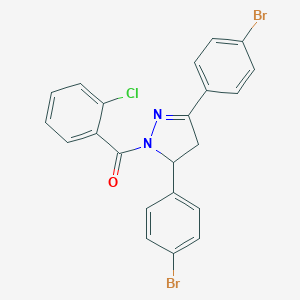
1-((4-Methylpiperidin-1-yl)sulfonyl)anthracen-9,10-dion
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione is a chemical compound with the molecular formula C20H19NO4S and a molecular weight of 369.43 g/mol . This compound is known for its unique structure, which includes an anthracene-9,10-dione core substituted with a 4-methylpiperidin-1-yl sulfonyl group. It is used in various scientific research applications due to its interesting chemical properties.
Wissenschaftliche Forschungsanwendungen
1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of materials with specific chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione typically involves the reaction of anthracene-9,10-dione with 4-methylpiperidine and a sulfonylating agent. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or chromatography to ensure the final product’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The sulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene derivatives .
Wirkmechanismus
The mechanism of action of 1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or other cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthracene-9,10-dione: The parent compound without the sulfonyl and piperidinyl groups.
1-(Piperidin-1-yl)sulfonyl)anthracene-9,10-dione: Similar structure but without the methyl group on the piperidine ring.
4-Methylpiperidine: The piperidine derivative without the anthracene-9,10-dione core.
Uniqueness
1-((4-Methylpiperidin-1-yl)sulfonyl)anthracene-9,10-dione is unique due to the combination of the anthracene-9,10-dione core with the 4-methylpiperidin-1-yl sulfonyl group. This unique structure imparts specific chemical properties and potential biological activities that distinguish it from similar compounds .
Eigenschaften
IUPAC Name |
1-(4-methylpiperidin-1-yl)sulfonylanthracene-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4S/c1-13-9-11-21(12-10-13)26(24,25)17-8-4-7-16-18(17)20(23)15-6-3-2-5-14(15)19(16)22/h2-8,13H,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJHQWKWCJUYHN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5,6-Bis{2-nitroanilino}[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B408957.png)
![2-(4-iodophenyl)-4-{[2-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)anilino]methylene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B408958.png)
![4-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-5-methyl-2-(2,4,6-trichlorophenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B408960.png)
![N-{1-[(isobutylamino)carbonyl]-2-methylbutyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B408961.png)
![ethyl 2-[(4-{[(2,4,6-trioxo-1-phenyltetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B408962.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-({[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzenesulfonamide](/img/structure/B408964.png)
![4-[3-(4-bromophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-N-(4-chlorophenyl)-4-oxobutanamide](/img/structure/B408965.png)

![5-(4-bromophenyl)-3-(4-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B408967.png)
![5-(4-butoxyphenyl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B408968.png)
![5-[2-(2-Hydroxy-2,2-diphenylacetyl)hydrazinyl]-5-oxopentanoic acid](/img/structure/B408969.png)
![2-chloro-4-({[1-(2,4-dimethylphenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)phenyl thiocyanate](/img/structure/B408971.png)
![{2-[(6-Bromo-4-phenylquinazolin-2-yl)amino]-5-chlorophenyl}(phenyl)methanone](/img/structure/B408975.png)

